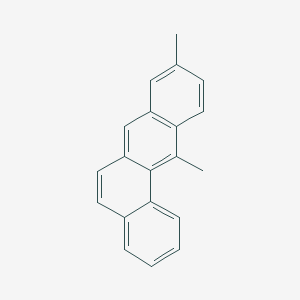

9,12-Dimethyl-1,2-benzanthracene

説明

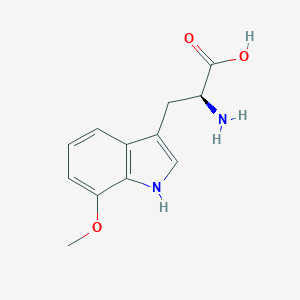

9,12-Dimethyl-1,2-benzanthracene is a polycyclic aromatic hydrocarbon found in tobacco smoke and is a potent carcinogen . It is also a carcinogenic organic pollutant generated from the incomplete combustion of gasoline and coal .

Synthesis Analysis

The synthesis of 9,12-Dimethyl-1,2-benzanthracene involves complex chemical reactions. It has been found that the compound can induce apoptosis in cultured preovulatory rat follicles, which is preceded by a rise in reactive oxygen species and can be prevented by glutathione .Molecular Structure Analysis

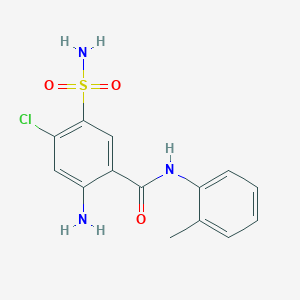

The molecular formula of 9,12-Dimethyl-1,2-benzanthracene is C20H16 . The molecular weight is 256.35 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

9,12-Dimethyl-1,2-benzanthracene is soluble in benzene and moderately soluble in acetone. It is slightly soluble in alcohol . The compound is harmful if swallowed, and may be harmful if absorbed through the skin or inhaled .Physical And Chemical Properties Analysis

9,12-Dimethyl-1,2-benzanthracene is a solid compound with a faint greenish-yellow tinge . It has a melting point of 122-123°C . The compound is freely soluble in benzene, moderately soluble in acetone, and slightly soluble in alcohol .科学的研究の応用

Metabolic Pathways and Chemical Reactions

- 9,10-Dimethyl-1,2-benzanthracene undergoes oxygenation in rat liver through cytochrome P-450 oxygenase, resulting in its conversion to a 1,4-peroxide and subsequently into a diol, forming the majority of metabolites under certain conditions (Chen & Tu, 1976).

Impact on Melanin Production and Tumor Induction

- This compound influences melanin formation in epidermal melanocytes and melanocytes from the outer root sheath in albino guinea pig skin. It can induce junctional and compound nevi, offering insights into pigmented nevi development (Pawlowski, Haberman, & Menon, 1976).

Crystal Structure Analysis

- The crystal structure of 9,10-Dimethyl-1,2-benzanthracene has been analyzed, revealing a non-planar molecular structure. Such structural insights contribute to understanding the molecular properties and interactions of this compound (Iball, 1964).

Carcinogenesis Studies

- Extensive research has been conducted on the carcinogenic properties of 9,10-Dimethyl-1,2-benzanthracene in various animal models, including Syrian golden hamsters and mice. These studies have shed light on the compound's role in inducing melanotic tumors, squamous cell carcinoma, and other types of skin carcinogenesis (Shubik, Pietra, & Della Porta, 1960).

Interaction with Ionizing Radiation

- Research on the interaction of 9,10-Dimethyl-1,2-benzanthracene with ionizing radiation provides insights into how radiation influences the tumorigenic activity of this compound. For example, certain levels of X irradiation have been found to inhibit its tumorigenic action (Argus, Kane, Sakuntala, & Ray, 1962).

Tumor Localization Techniques

- Techniques have been developed for the localized application of 9,10-Dimethyl-1,2-benzanthracene, such as in the hamster cheek pouch, to study the induction and localization of tumors (Macdonald, 1978).

Binding to DNA

- The binding of 9,10-Dimethyl-1,2-benzanthracene to mouse epidermal satellite DNA has been investigated, revealing significant binding to satellite DNA. This research contributes to understanding the molecular interactions at the genetic level (Zeiger, Salomon, Kinoshita, & Peacock, 1972).

Immunological Effects

- The immunological impacts of 9,10-Dimethyl-1,2-benzanthracene have been studied, showing effects such as prolonged immunosuppression and tumor induction, particularly in newborn mice. These studies offer valuable information on the compound's effects on the immune system (Ball, Sinclair, & McCarter, 1966).

作用機序

Safety and Hazards

特性

IUPAC Name |

9,12-dimethylbenzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-13-7-10-18-14(2)20-16(12-17(18)11-13)9-8-15-5-3-4-6-19(15)20/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRPSEXQZAFVGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C3C(=C2)C=CC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172989 | |

| Record name | 9,12-Dimethyl-1,2-benzanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,12-Dimethyl-1,2-benzanthracene | |

CAS RN |

19371-58-5 | |

| Record name | 9,12-Dimethyl-1,2-benzanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019371585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,12-Dimethyl-1,2-benzanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。